molecular formula C21H16F2N4O2 B6532849 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 903869-10-3

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B6532849
CAS No.: 903869-10-3
M. Wt: 394.4 g/mol
InChI Key: BJEQUPDPEWYQEW-UHFFFAOYSA-N
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Description

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-(4-fluorobenzoyl)piperazinyl group at position 5 and a 2-fluorophenyl group at position 2. This compound belongs to a class of molecules designed for pharmacological applications, particularly targeting enzymes or receptors where fluorinated aromatic systems improve binding affinity and metabolic stability .

Properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c22-15-7-5-14(6-8-15)20(28)26-9-11-27(12-10-26)21-18(13-24)25-19(29-21)16-3-1-2-4-17(16)23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEQUPDPEWYQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3F)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of 1,3-oxazole-4-carbonitrile derivatives. Key structural analogs differ in substituents on the benzoyl and phenyl rings, which critically influence physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile C₂₁H₁₆F₂N₄O₂ 394.38 g/mol - 4-Fluorobenzoyl (piperazine)
- 2-Fluorophenyl
High polarity due to dual fluorine atoms and carbonitrile
Analog 1 : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile C₂₁H₁₆F₂N₄O₂ 394.38 g/mol - 2-Fluorobenzoyl (piperazine)
- 2-Fluorophenyl
Reduced dipole moment due to ortho-F substitution; potential steric hindrance
Analog 2 : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile C₂₁H₁₆F₂N₄O₂ 394.38 g/mol - 4-Fluorobenzoyl (piperazine)
- 4-Fluorophenyl
Enhanced symmetry; para-F may improve membrane permeability
Analog 3 : 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile C₁₉H₁₅ClN₄O₃ 394.80 g/mol - 3-Chlorobenzoyl (piperazine)
- Furan-2-yl
Increased lipophilicity (Cl > F); furan may reduce metabolic stability
Analog 4 : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile C₂₄H₁₉F₂N₄O₂ 432.45 g/mol - 4-Fluorobenzoyl (piperazine)
- (E)-ethenyl-4-fluorophenyl
Extended conjugation; potential for π-π stacking interactions

Key Findings :

Substituent Position Effects :

  • Fluorine at the para position (4-F) on the benzoyl group (target compound) confers a balanced dipole moment compared to the ortho (2-F) analog, which may distort the piperazine conformation .
  • The 2-fluorophenyl group in the target compound introduces steric effects that could hinder interactions with flat binding pockets, whereas the 4-fluorophenyl analog (Analog 2) offers better planar geometry .

Halogen Substitution: Replacement of fluorine with chlorine (Analog 3) increases molecular weight and lipophilicity (ClogP ≈ 3.2 vs.

Extended Conjugation :

  • The ethenyl-linked 4-fluorophenyl group in Analog 4 extends π-conjugation, improving UV absorption (λₘₐₐ ≈ 320 nm) and fluorescence properties, which are advantageous for imaging studies .

Solubility and Bioavailability :

  • The target compound’s carbonitrile group and dual fluorines enhance aqueous solubility (estimated LogS = -3.5) compared to chlorine-containing analogs (LogS ≈ -4.2) .

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